molecular formula C9H18N2O B1267885 (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one CAS No. 54164-07-7

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1267885
CAS No.: 54164-07-7
M. Wt: 170.25 g/mol
InChI Key: IHBAVXVTGLANPI-QMMMGPOBSA-N
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Description

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the following steps:

    Alkylation of Pyrrolidine: Start with pyrrolidine, and alkylate it using an appropriate alkyl halide (e.g., methyl iodide) to introduce the methyl group.

    Reductive Amination: Perform reductive amination of the resulting N-methylpyrrolidine with an amine (e.g., ammonia) to introduce the amino group.

    Ketone Formation: Oxidize the resulting amine to form the ketone group.

Industrial Production:: Industrial production methods for this compound may involve variations of the above synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group can undergo oxidation reactions.

    Reduction: The ketone group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: React with appropriate nucleophiles (e.g., alkyl halides) under basic conditions.

Major Products::
  • Oxidation: The ketone can be converted to a carboxylic acid.
  • Reduction: The ketone can yield the corresponding alcohol.
  • Substitution: Various N-substituted derivatives can be formed.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating potential pharmacological effects.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its specific combination of a pyrrolidine ring, an amino group, and a ketone functionality.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAVXVTGLANPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332247
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54164-07-7
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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